Risperidone cis-N-oxide monohydrate
Description
Properties
Molecular Formula |
C23H29FN4O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrate |
InChI |
InChI=1S/C23H27FN4O3.H2O/c1-15-18(23(29)27-10-3-2-4-21(27)25-15)9-13-28(30)11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-26-22;/h5-6,14,16H,2-4,7-13H2,1H3;1H2 |
InChI Key |
BUTMOFSHFGNWDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CC[N+]3(CCC(CC3)C4=NOC5=C4C=CC(=C5)F)[O-].O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Risperidone Using Hydrogen Peroxide
The primary and most documented method for synthesizing this compound involves the oxidation of risperidone with hydrogen peroxide under controlled conditions.
Procedure Summary:
- Dissolve 2 g of risperidone in 40 mL methanol.
- Add 10 mL of 30% hydrogen peroxide solution dropwise.
- Maintain the reaction mixture at 30-35°C for approximately 48 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) using 2% methanol in methylene dichloride (MDC) as the mobile phase.
- Upon completion, remove methanol under vacuum at 30°C.
- Add 100 mL water to the residue and extract twice with 100 mL methylene dichloride.
- Concentrate the organic layer to yield a mixture of cis and trans risperidone N-oxides (approx. 3 g).
Separation of cis and trans Isomers
- The mixture of N-oxides is separated by flash chromatography (Combiflash).
- The cis and trans isomers are distinguished by their relative retention times (RRT) on High Performance Liquid Chromatography (HPLC) under USP monograph conditions:
Characterization of the N-Oxides
- Mass Spectrometry (ESI-MS): Both isomers show M+ ion peaks at m/z 427.215, confirming the addition of one oxygen atom to the risperidone molecule.
- NMR Spectroscopy:
Experimental Data Table: Oxidation and Separation of Risperidone N-Oxides
| Step | Conditions | Observations/Results |
|---|---|---|
| Oxidation | 30% H2O2 in methanol, 30-35°C, 48 h | Complete conversion to N-oxides confirmed by TLC |
| Extraction | Water addition, methylene dichloride extraction | Yielded 3 g mixture of cis and trans N-oxides |
| Separation | Flash chromatography (Combiflash) | Cis and trans separated by polarity and RRT on HPLC |
| RRT on HPLC | USP monograph conditions | Cis: 1.81; Trans: 1.65 |
| Mass Spectrometry (ESI-MS) | - | M+ peak at 427.215 for both isomers |
| 1H NMR Chemical Shifts | DMSO-d6 solvent | Cis: δ=3.39 ppm (equatorial protons); Trans: δ=3.71 ppm |
Related Preparations and Impurities
- Other risperidone impurities such as risperidone trans-N-oxide and bicyclorisperidone have been synthesized using related methods.
- Bicyclorisperidone is prepared by heating risperidone with potassium carbonate and potassium iodide in dimethylformamide at 120°C for 30-34 hours, involving a Boulton-Katritzky rearrangement.
- These impurities are important for comprehensive impurity profiling in pharmaceutical quality control.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Risperidone |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Solvent | Methanol |
| Temperature | 30-35°C |
| Reaction Time | 48 hours |
| Isolation Method | Vacuum distillation, liquid-liquid extraction |
| Separation Technique | Flash chromatography (Combiflash) |
| Analytical Characterization | TLC, HPLC, ESI-MS, 1H and 13C NMR |
| Yield | Approx. 3 g mixture of cis and trans N-oxides |
Chemical Reactions Analysis
RISPERIDONE CIS-N-OXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent compound, risperidone.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzisoxazole moiety.
Common reagents used in these reactions include m-chloroperbenzoic acid for oxidation and hydrogen gas with a suitable catalyst for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
RISPERIDONE CIS-N-OXIDE is used in various scientific research applications, including:
Pharmaceutical Research: It serves as an impurity reference standard in the development and quality control of risperidone formulations.
Biological Studies: The compound is used to study the metabolic pathways and pharmacokinetics of risperidone and its derivatives.
Chemical Research: It is employed in the synthesis of new chemical entities and the exploration of novel reaction mechanisms.
Mechanism of Action
The mechanism of action of RISPERIDONE CIS-N-OXIDE is similar to that of risperidone. It primarily acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This dual antagonism helps in modulating neurotransmitter activity in the brain, which is beneficial in treating psychiatric disorders . The N-oxide modification may alter the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparison with Similar Compounds
Key Chemical Properties:
- Molecular Formula: C₂₃H₂₇FN₄O₃ · H₂O (monohydrate form) .
- Molecular Weight : 426.48 g/mol (anhydrous base) .
- CAS Number : 832747-55-4 (anhydrous form) .
- Structural Features : The compound is characterized by a piperidine ring with an N-oxide group in the cis configuration relative to the benzisoxazole moiety .
As a pharmaceutical reference standard , it is critical for quality control during risperidone manufacturing to ensure impurity levels comply with regulatory thresholds (e.g., USP guidelines) .
Comparison with Structurally Related Compounds
Risperidone trans-N-Oxide
The trans isomer of risperidone N-oxide differs in the spatial orientation of the N-oxide group.
Key Insight : The cis isomer is more prevalent as an impurity, reflected in its higher availability (100 mg vs. 50 mg) in reference standards .
9-Hydroxyrisperidone
9-Hydroxyrisperidone is the primary active metabolite of risperidone, contributing to its therapeutic effects.
Key Insight : Unlike 9-hydroxyrisperidone, the cis-N-oxide lacks clinical efficacy and is primarily monitored for safety .
LY2140023 Monohydrate
| Parameter | This compound | LY2140023 Monohydrate |
|---|---|---|
| Therapeutic Class | Antipsychotic impurity | Experimental antipsychotic |
| Clinical Outcome | Non-therapeutic | Failed Phase III trials |
Aripiprazole Monohydrate and Paliperidone Palmitate
- Aripiprazole monohydrate: Lower incidence of extrapyramidal symptoms (EPS) vs. risperidone .
- Paliperidone palmitate : Similar efficacy but distinct metabolic profiles .
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing Risperidone cis-N-oxide monohydrate?
Answer:
Synthesis of this compound requires precise control over oxidation conditions to ensure stereoselectivity. Reference standards (e.g., 100 mg batches) are typically used for structural validation . Characterization involves:
- Chromatographic purity : HPLC with UV detection (e.g., USP methods for related impurities) to confirm separation from trans-N-oxide and other derivatives .
- Spectroscopic analysis : FTIR to verify absence of excipient interactions (as demonstrated in risperidone formulation studies) and hydrogen bonding patterns typical of N-oxides .
- Crystallography : For monohydrate confirmation, single-crystal X-ray diffraction (as seen in pyridine N-oxide studies) can resolve hydrogen-bonded supramolecular structures .
Advanced: How can HPLC methods be optimized to resolve this compound from co-eluting impurities?
Answer:
Optimization involves:
- Column selection : Use polar-embedded C18 columns to enhance retention of polar N-oxide metabolites.
- Mobile phase : Adjust pH (e.g., 3.0–4.5) with ammonium acetate buffer to improve peak symmetry and reduce silanol interactions .
- Gradient elution : Implement stepwise acetonitrile gradients (e.g., 20% to 50% over 15 minutes) to separate cis-N-oxide from risperidone, trans-N-oxide, and benzisoxazole derivatives .
- Validation : Include system suitability tests for resolution (≥2.0 between adjacent peaks) and precision (RSD <2% for retention times) per USP guidelines .
Basic: What pharmacological factors should be considered when evaluating this compound's activity in preclinical models?
Answer:
Key considerations include:
- Metabolic stability : Assess hepatic microsomal clearance to determine if cis-N-oxide is a major metabolite or degradation product .
- Receptor binding assays : Compare affinity for D2 and 5-HT2A receptors relative to risperidone, using radioligand displacement techniques .
- Dose-response modeling : Use nonlinear regression to quantify potency (EC50) in behavioral models (e.g., Irwin tests for CNS activity) .
Advanced: How can Quality by Design (QbD) principles be applied to formulate dosage forms containing this compound?
Answer:
QbD workflows include:
- Critical quality attributes (CQAs) : Define disintegration time (<60 seconds for pediatric use), friability (<1%), and content uniformity (RSD <5%) .
- Design of Experiments (DoE) : Use a Box-Behnken design to optimize excipient ratios (e.g., mannitol, microcrystalline cellulose, superdisintegrants) and glidant surface area . Variables are tested at three levels to model nonlinear interactions .
- Risk mitigation : Conduct FTIR compatibility studies to exclude interactions between cis-N-oxide and excipients like colloidal silicon dioxide .
Advanced: What statistical approaches address contradictions in efficacy data across studies on Risperidone metabolites?
Answer:
- Meta-analysis : Pool data from heterogeneous studies (e.g., differing dosages or patient cohorts) using random-effects models to quantify overall effect sizes and heterogeneity (I² statistic) .
- Sensitivity analysis : Exclude outlier studies (e.g., those with high dropout rates) to assess robustness of conclusions .
- ANOVA with post hoc adjustments : For head-to-head comparisons, apply Tukey’s HSD to control Type I errors in multi-arm trials .
Basic: How is the purity of this compound validated in compliance with pharmacopeial standards?
Answer:
- Impurity profiling : Quantify related substances (e.g., trans-N-oxide, risperidone) via HPLC-UV at 275 nm, with acceptance criteria ≤0.5% for individual impurities .
- Water content : Karl Fischer titration to confirm monohydrate stoichiometry (theoretical water content: ~3.5%) .
- Residual solvents : GC-MS screening for Class 2/3 solvents (e.g., ethanol, acetone) per ICH Q3C guidelines .
Advanced: What strategies mitigate variability in pediatric formulations containing this compound?
Answer:
- Mini-tablet design : Use direct compression with Avicel PH101 and superdisintegrants (e.g., croscarmellose sodium) to ensure mechanical strength (>5 kN crushing force) and rapid disintegration in salivary fluid .
- Dose flexibility : Optimize drug loading (e.g., 0.25–1.0 mg/tablet) to accommodate weight-based dosing in children .
- Stability testing : Conduct accelerated aging (40°C/75% RH for 6 months) to monitor degradation pathways (e.g., N-oxide reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
